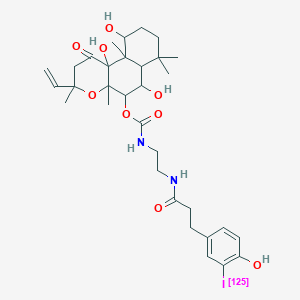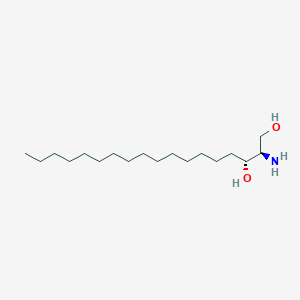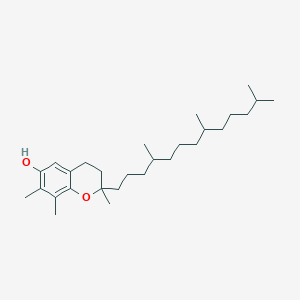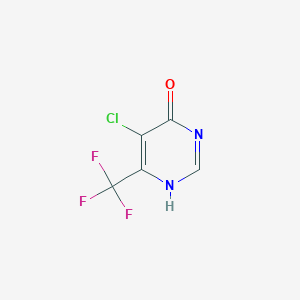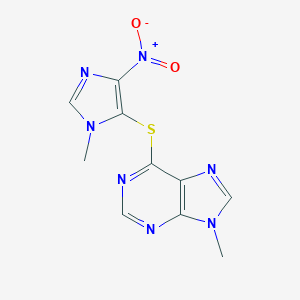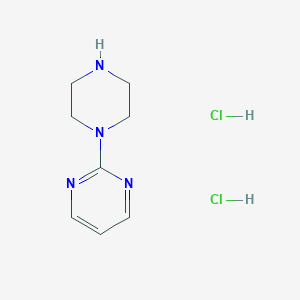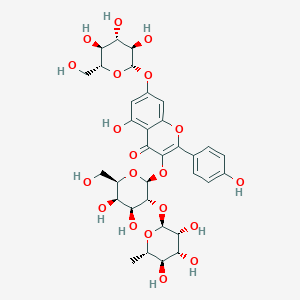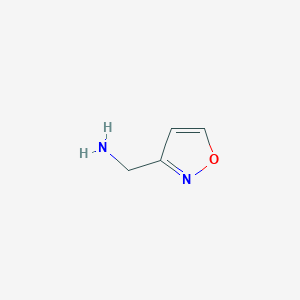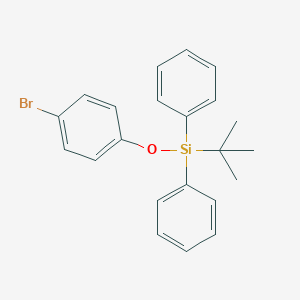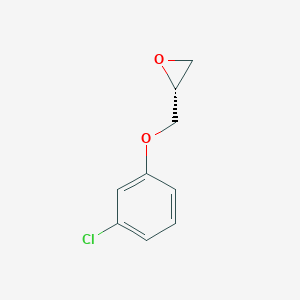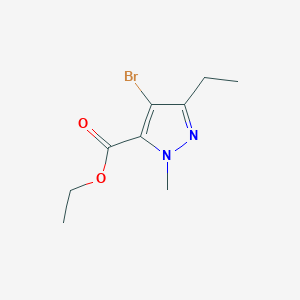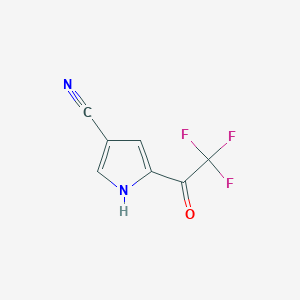
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile, also known as TFP, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. TFP is a versatile building block in the synthesis of various organic compounds. It has been widely used in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation. HDAC inhibitors have been shown to have anticancer properties, and 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is being investigated as a potential anticancer agent.
Biochemische Und Physiologische Effekte
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties and has been investigated as a potential treatment for viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is its versatility as a building block in the synthesis of various organic compounds. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has a high yield and is relatively easy to synthesize, making it an attractive option for researchers. However, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is highly toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile research. One area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based anticancer drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based antiviral drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties, and further research is needed to determine its potential as a treatment for viral infections. Additionally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be used in the development of new materials with unique properties.
Synthesemethoden
The synthesis of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile involves the reaction of 5-trifluoroacetyl-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then purified by recrystallization to obtain 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile. The yield of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is typically high, and the synthesis process is relatively simple, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been extensively used in the development of new drugs and agrochemicals due to its unique chemical properties. It is a versatile building block in the synthesis of various organic compounds, including heterocycles, chiral compounds, and natural products. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been used in the development of anticancer drugs, antiviral drugs, and anti-inflammatory drugs. It has also been used in the development of agrochemicals such as insecticides and herbicides.
Eigenschaften
CAS-Nummer |
135250-38-3 |
|---|---|
Produktname |
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile |
Molekularformel |
C7H3F3N2O |
Molekulargewicht |
188.11 g/mol |
IUPAC-Name |
5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H |
InChI-Schlüssel |
INVDBYXKIMVEPZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1C#N)C(=O)C(F)(F)F |
Kanonische SMILES |
C1=C(NC=C1C#N)C(=O)C(F)(F)F |
Synonyme |
1H-Pyrrole-3-carbonitrile, 5-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



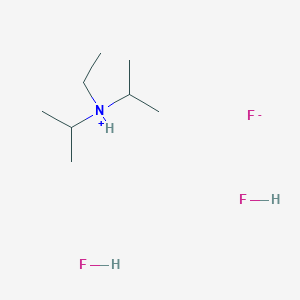
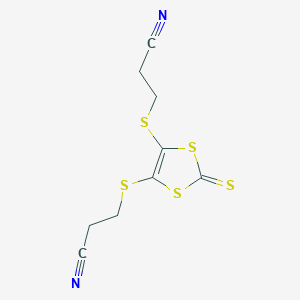
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
